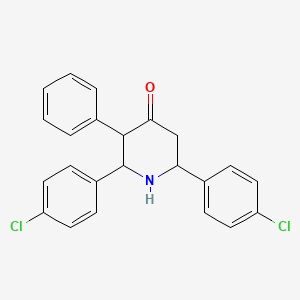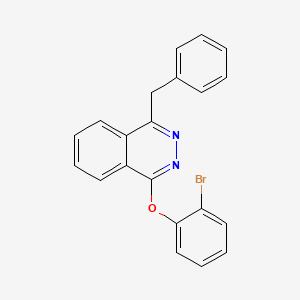
1-Benzyl-4-(2-bromophenoxy)phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(2-bromophenoxy)phthalazine is a chemical compound belonging to the phthalazine family Phthalazines are bicyclic heterocycles that have attracted significant attention due to their valuable biological and pharmacological activities
Preparation Methods
The synthesis of 1-Benzyl-4-(2-bromophenoxy)phthalazine typically involves the following steps:
Starting Materials: The synthesis begins with phthalic anhydride and substituted phenylacetic acids.
Formation of Intermediates: These starting materials react to form benzyliden-3H-isobenzofuran-1-one intermediates.
Hydrazine Treatment: The intermediates are then treated with hydrazine to yield 4-benzyl-2H-phthalazin-1-one derivatives.
Substitution Reaction: Finally, these derivatives undergo substitution with 2-bromophenol to produce this compound
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-Benzyl-4-(2-bromophenoxy)phthalazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-(2-bromophenoxy)phthalazine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various phthalazine derivatives with potential biological activities.
Medicine: Phthalazine derivatives, including this compound, have been explored for their potential as antihypertensive agents, antiplatelet agents, and vasorelaxants
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2-bromophenoxy)phthalazine involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
1-Benzyl-4-(2-bromophenoxy)phthalazine can be compared with other similar compounds, such as:
4-Benzyl-2H-phthalazin-1-one: This compound is a precursor in the synthesis of this compound and shares similar structural features.
Phthalazine-1,4-dione: Known for its anticonvulsant activity, this compound also belongs to the phthalazine family and has been studied for its potential as a non-competitive AMPA receptor antagonist.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
652969-96-5 |
|---|---|
Molecular Formula |
C21H15BrN2O |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
1-benzyl-4-(2-bromophenoxy)phthalazine |
InChI |
InChI=1S/C21H15BrN2O/c22-18-12-6-7-13-20(18)25-21-17-11-5-4-10-16(17)19(23-24-21)14-15-8-2-1-3-9-15/h1-13H,14H2 |
InChI Key |
YECLMHHYYFVCRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


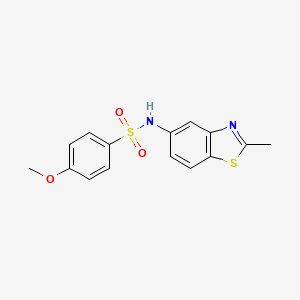
![2-[4-(Phenethylamino)phenyl]sulfonylacetic acid](/img/structure/B12526785.png)
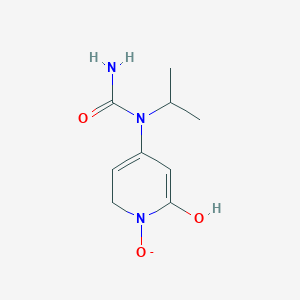
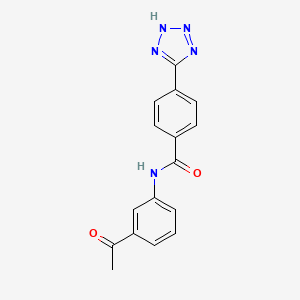
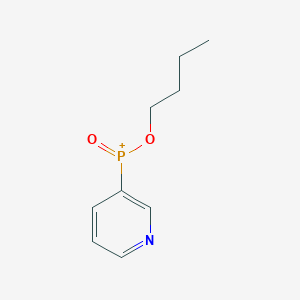
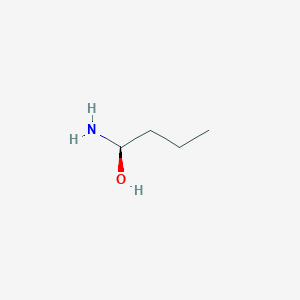
![4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde](/img/structure/B12526823.png)
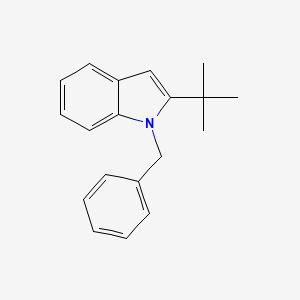

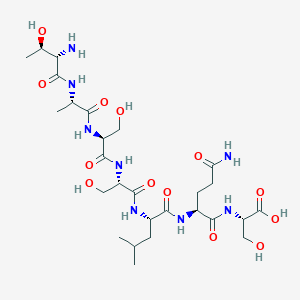
![N-[4-(Pyren-1-YL)phenyl]-N-(pyridin-2-YL)pyridin-2-amine](/img/structure/B12526837.png)
![Bis[4-(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B12526838.png)
![2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol](/img/structure/B12526842.png)
